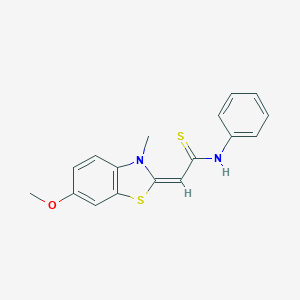
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). MMB-CHMINACA is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of THC in the brain and body. This compound has gained attention in the scientific community due to its potential as a research tool for investigating the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the brain and body. When these receptors are activated, they modulate various physiological processes, including pain perception, appetite regulation, and immune function. 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been shown to produce similar effects to THC, but with greater potency and duration of action.
Biochemical and physiological effects:
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been shown to produce a range of biochemical and physiological effects, including increased appetite, altered pain perception, and changes in immune function. This compound has also been shown to produce psychoactive effects similar to THC, including euphoria, relaxation, and altered perception of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide in laboratory experiments is its potency and duration of action, which allows researchers to study the effects of synthetic cannabinoids on the brain and body with greater precision and accuracy. However, one of the limitations of using this compound is its potential for abuse and dependence, which may limit its usefulness as a research tool in certain settings.
Orientations Futures
There are several areas of future research that could be explored using 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide, including the development of new therapeutic agents for the treatment of various medical conditions, the investigation of the role of the endocannabinoid system in various physiological processes, and the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further research is needed to fully understand the long-term effects of synthetic cannabinoids on the brain and body, and to develop effective strategies for preventing and treating synthetic cannabinoid abuse and dependence.
Méthodes De Synthèse
The synthesis of 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide involves the condensation of 2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)malononitrile with N-phenylethanethioamide in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and immune function. This compound has also been used to study the effects of synthetic cannabinoids on the brain and body, and to develop new therapeutic agents for the treatment of various medical conditions.
Propriétés
Numéro CAS |
19201-39-9 |
|---|---|
Nom du produit |
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide |
Formule moléculaire |
C17H16N2OS2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-N-phenylethanethioamide |
InChI |
InChI=1S/C17H16N2OS2/c1-19-14-9-8-13(20-2)10-15(14)22-17(19)11-16(21)18-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,21) |
Clé InChI |
DOWNCJYKXRRKRN-GZTJUZNOSA-N |
SMILES isomérique |
CN\1C2=C(C=C(C=C2)OC)S/C1=C/C(=S)NC3=CC=CC=C3 |
SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3 |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3 |
Autres numéros CAS |
19201-39-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)

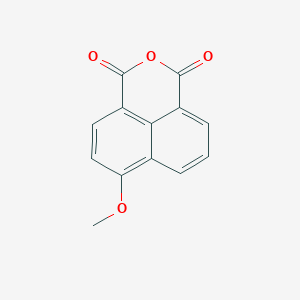
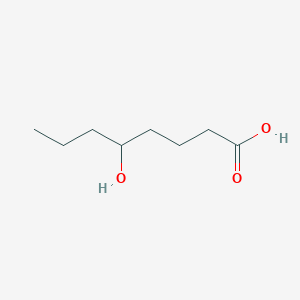


![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
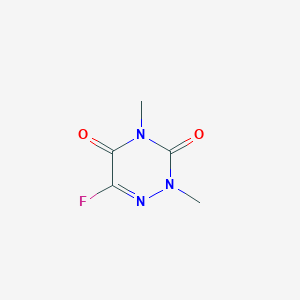

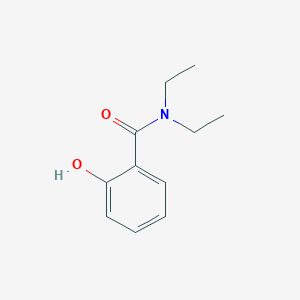
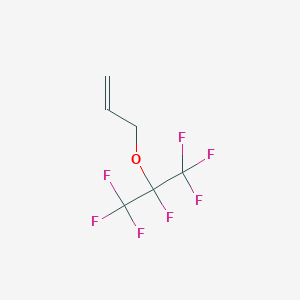
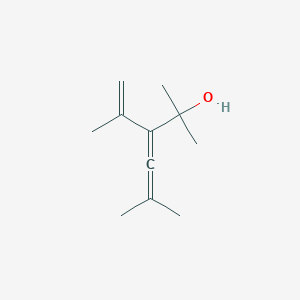

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)